(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one
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Description
(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H13ClN2O3S and its molecular weight is 384.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one, commonly referred to as a thiazole derivative, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antitubercular, antibacterial, anticancer, and other pharmacological properties.
- Molecular Formula : C17H12ClN2OS
- Molecular Weight : 345.87 g/mol
- CAS Number : 860610-06-6
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate thiazole derivatives with substituted phenyl groups. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of thiazole derivatives. For example, a related compound demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. The mechanism involves docking studies that reveal strong interactions with the enoyl reductase enzyme (InhA), crucial for bacterial fatty acid synthesis .
Antibacterial Activity
Thiazole derivatives have also shown promising antibacterial properties. In vitro tests indicate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that substitutions on the thiazole ring enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored through various studies. Compounds similar to this compound have exhibited cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antitubercular Efficacy
A study by researchers synthesized a series of thiazole-based compounds and evaluated their antitubercular activity against M. tuberculosis. The most active compound had an MIC of 12.5 µg/mL and exhibited a docking score indicating favorable binding to InhA .
Case Study 2: Antibacterial Screening
In another study, various thiazole derivatives were screened for antibacterial activity. Compounds showed varying degrees of effectiveness against gram-positive and gram-negative bacteria, with some achieving significant inhibition rates .
Data Tables
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-12-18(26-19(21-12)14-6-9-15(20)10-7-14)17(23)11-8-13-4-2-3-5-16(13)22(24)25/h2-11H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMOSSKAQFREOJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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